4-Bromotoluene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTMRBYMKUEVEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
| Record name | P-BROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19916 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024661 | |
| Record name | 4-Bromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals, clear pale yellow liquid. (NTP, 1992), Solid; [HSDB] May also be in the form of pale yellow liquid; [CAMEO] White crystalline solid; mp = 26-29 deg C; [MSDSonline] | |
| Record name | P-BROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19916 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Bromotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3280 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
363 °F at 760 mmHg (NTP, 1992), 184.5 °C at 760 mm Hg | |
| Record name | P-BROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19916 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-BROMOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
185 °F (NTP, 1992), 85 °C, 85 °C (185 °F) Closed Cup | |
| Record name | P-BROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19916 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Bromotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3280 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-BROMOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), Sol in chloroform, Water solubility of 110 ppm at 25 °C., Soluble in ethanol, acetone, and ether | |
| Record name | P-BROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19916 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-BROMOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.399 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.3995 @ 35 °C | |
| Record name | P-BROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19916 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-BROMOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.9 (Air= 1) | |
| Record name | P-BROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19916 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-BROMOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mmHg at 50.5 °F ; 5 mmHg at 117.5 °F; 10 mmHg at 142.0 °F (NTP, 1992), 1.15 [mmHg], Vapor pressure = 2.52 kPa (18.9 mm Hg) at 75 °C, Vapor pressure = 1.90 mm Hg @ 25 °C /From experimentally-derived coefficients/, 1.15 mm Hg at 25 °C. | |
| Record name | P-BROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19916 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Bromotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3280 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-BROMOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from absolute alcohol | |
CAS No. |
106-38-7 | |
| Record name | P-BROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19916 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Bromotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-BROMOTOLUENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Bromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BROMOTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E349GQ7EU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-BROMOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
83.3 °F (NTP, 1992), 28.5 °C | |
| Record name | P-BROMOTOLUENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19916 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-BROMOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Advanced Synthetic Methodologies for 4 Bromotoluene
Refined Electrophilic Aromatic Bromination of Toluene (B28343)
The synthesis of 4-bromotoluene, a key intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals, is often achieved through the electrophilic aromatic bromination of toluene. nih.govfishersci.ca However, this reaction can yield a mixture of ortho, meta, and para isomers, necessitating refined methods to ensure high regioselectivity for the desired para product.
Regioselectivity Control in Para-Substitution
Achieving high para-selectivity in the bromination of toluene is a significant focus of synthetic methodology. The methyl group of toluene is an ortho-, para-directing activator, but steric hindrance can favor the formation of the para isomer. nih.gov Various strategies have been developed to enhance this inherent preference.
One effective approach involves the use of shape-selective catalysts, such as zeolites. nih.govcardiff.ac.uk Zeolites, with their porous structures, can create a sterically constrained environment around the active catalytic sites. This environment preferentially allows the formation of the less bulky para-bromotoluene over the ortho-isomer. For instance, the use of zeolite NaY with bromine in dichloromethane (B109758) has been reported to yield this compound with 98% selectivity. cardiff.ac.uk Similarly, employing tert-butyl hypobromite (B1234621) over zeolite NaX has also demonstrated high para-selectivity, although with a more moderate yield. cardiff.ac.uk
Another method to control regioselectivity is through the in-situ generation of the brominating agent. Systems such as Cu(NO3)2/HBr/O2/H2O can produce bromine in a controlled manner, influencing the isomeric ratio of the product. nih.gov The choice of solvent and temperature also plays a crucial role. Lower reaction temperatures generally favor the formation of the para isomer due to the higher activation energy required for ortho substitution. nih.gov
Application of N-Bromosuccinimide (NBS) under Controlled Conditions
N-Bromosuccinimide (NBS) is a versatile and convenient reagent for bromination reactions. nih.govmissouri.edu While it is commonly used for allylic and benzylic brominations under radical conditions, it can also be employed for electrophilic aromatic bromination under specific controlled conditions. vedantu.comjove.commasterorganicchemistry.com The use of NBS for aromatic bromination offers advantages over molecular bromine, as it is a solid and easier to handle. masterorganicchemistry.com
For the para-selective bromination of toluene, NBS can be used in conjunction with a solid support like silica (B1680970) gel. nih.govcardiff.ac.uk The silica gel surface is believed to facilitate a polar, electrophilic bromination pathway, enhancing the formation of this compound. The reaction is typically carried out in a suitable solvent, and the conditions are optimized to favor electrophilic substitution over radical pathways. researchgate.net
Furthermore, NBS in polar solvents like acetonitrile (B52724) has been shown to be highly regioselective for the para-bromination of various activated aromatic compounds. nih.gov The reaction proceeds readily, and in cases where the para position is available, it is the predominant site of bromination. nih.gov
Optimized Sandmeyer Reaction Protocols from p-Toluidine (B81030) Precursors
The Sandmeyer reaction provides an alternative and highly specific route to this compound, starting from p-toluidine. nih.govnih.gov This multi-step process involves the diazotization of the primary aromatic amine followed by the substitution of the diazonium group with a bromine atom. numberanalytics.commnstate.edu
Diazotization and Bromination via Copper(I) Bromide
The classical Sandmeyer reaction involves the diazotization of p-toluidine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrobromic acid (HBr), at low temperatures (0–5 °C). mnstate.edu This step forms the p-tolyldiazonium salt.
The subsequent step is the copper(I) bromide-catalyzed decomposition of the diazonium salt, where the diazonium group is replaced by a bromine atom to yield this compound. alfa-chemistry.comnih.govfishersci.fi Copper(I) bromide is a crucial catalyst for this transformation. fishersci.fi The reaction is generally robust and provides good yields of the desired product. mdpi.com
| Reactant | Reagents | Intermediate | Catalyst | Product | Typical Yield |
|---|---|---|---|---|---|
| p-Toluidine | NaNO₂, HBr (0-5°C) | p-Tolyldiazonium salt | Copper(I) Bromide | This compound | 68-72% |
Sustainable and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. rsc.orgmsuniv.ac.in This includes the synthesis of this compound, with a focus on reducing waste, using safer reagents, and improving atom economy. acs.org
One approach involves the use of greener brominating agents. For instance, a method utilizing high-activity bromine chloride, generated from hydrobromic acid and sodium hypochlorite (B82951), with ferric chloride as a catalyst in an aqueous solution has been developed. google.com This process aims for high selectivity and atom utilization in an aqueous phase, aligning with green chemistry principles. google.com
The use of bio-based solvents like Cyrene, derived from cellulose, is also being explored as a sustainable alternative to traditional, often toxic, organic solvents in reactions such as the Suzuki-Miyaura coupling, which may use this compound as a starting material. rsc.orgresearchgate.net
Environmental Impact Assessment of Production Pathways
Life cycle assessments (LCA) are crucial for evaluating the environmental footprint of different synthetic routes. For this compound, an LCA has revealed that the production process can have a significant environmental impact, particularly in categories such as human toxicity. rsc.org
When comparing different halobenzenes, the production of this compound can be among the more polluting processes, especially when solvent-intensive pathways for other compounds are optimized for solvent recycling. rsc.org This underscores the importance of considering the entire life cycle of all materials used in a synthesis, not just the primary reactants and solvents.
Lifecycle Assessment of Copper-Based Reagents
A Lifecycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. In the context of chemical synthesis, an LCA provides crucial insights into the sustainability of a process, highlighting areas with the highest environmental burden and guiding the development of greener alternatives. For the production of this compound, particularly via syntheses involving copper-based reagents, an LCA offers a quantitative look at the environmental footprint.
Copper is often favored in chemical synthesis due to its being an earth-abundant metal, which makes its use more cost-effective and sustainable compared to precious transition metal catalysts like palladium or platinum. beilstein-journals.orgnano-ntp.com However, the extraction and processing of copper and its compounds are not without environmental consequences. A detailed LCA of the synthesis of this compound reveals the specific impacts of using copper reagents.
Detailed Research Findings
The inventory data for the synthesis highlights the material and energy inputs required to produce a specific quantity of this compound. This cradle-to-gate analysis considers all steps from raw material extraction to the final product leaving the factory gate. The major inputs include the organic precursor (p-toluidine), diazotizing agents (sodium nitrite), acids (hydrobromic acid, sulfuric acid), and the copper reagent itself.
The environmental impact of the copper reagent stems from the upstream processes required for its own manufacture. The production of copper(I) bromide involves the reaction of copper sulfate (B86663) with copper turnings and sodium bromide. orgsyn.org The LCA for this process accounts for the environmental burden of copper extraction and refining, which is an energy-intensive process. rsc.orgaurubis.com
The following interactive tables detail the inventory data used for the Life Cycle Assessment of producing 1 kg of this compound and the corresponding copper(I) bromide reagent required.
Table 1: Life Cycle Inventory for this compound Production (1 kg) This table is based on inventory data from a study by Osorio-Tejada et al. (2023), referencing a procedure by Vogel (1989). rsc.orgrsc.org
| Input/Output | Category | Substance | Amount (kg) |
| Inputs | Reagents | p-Toluidine | 0.63 |
| Sodium nitrite | 0.41 | ||
| Sulfuric acid | 1.15 | ||
| Hydrobromic acid | 1.70 | ||
| Copper(I) bromide | 0.84 | ||
| Energy | Electricity | 0.28 kWh | |
| Outputs | Product | This compound | 1.00 |
| Emissions to Water | Sodium sulfate | 0.83 | |
| Copper(II) bromide | 0.84 | ||
| Sodium bromide | 0.60 |
Table 2: Life Cycle Inventory for Copper(I) Bromide Production (1 kg) This table is based on inventory data from a study by Osorio-Tejada et al. (2023), referencing a procedure by Vogel (1989). rsc.orgrsc.org
| Input/Output | Category | Substance | Amount (kg) |
| Inputs | Reagents | Copper(II) sulfate pentahydrate | 1.74 |
| Copper | 0.44 | ||
| Sodium bromide | 1.07 | ||
| Sulfuric acid | 0.21 | ||
| Sodium sulfite | 0.17 | ||
| Energy | Electricity | 0.20 kWh | |
| Outputs | Product | Copper(I) bromide | 1.00 |
| Emissions to Water | Sodium sulfate | 2.97 |
Mechanistic Investigations of 4 Bromotoluene Reactivity in Organic Transformations
Cross-Coupling Reaction Mechanisms
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 4-bromotoluene, these reactions typically involve the cleavage of the C-Br bond and subsequent bond formation with a coupling partner. Palladium catalysts are preeminent in mediating these transformations, exhibiting high efficiency and functional group tolerance.
Palladium-catalyzed reactions represent a cornerstone of modern organic synthesis, enabling the construction of complex molecular frameworks. The reactivity of this compound in these processes is heavily influenced by the specific reaction type, the nature of the palladium catalyst, and the associated ligands. The electron-donating nature of the methyl group in this compound generally makes the initial oxidative addition step more challenging compared to aryl halides bearing electron-withdrawing substituents. tubitak.gov.tr
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base. organic-chemistry.org, diva-portal.org
The generally accepted mechanism for the Heck reaction involving this compound proceeds through a Pd(0)/Pd(II) catalytic cycle:
Oxidative Addition : A coordinatively unsaturated 14-electron Pd(0) species, often generated in situ from a Pd(II) precatalyst, reacts with this compound. libretexts.org This step involves the cleavage of the aryl-bromine bond and results in the formation of a square planar arylpalladium(II) complex. mdpi.com For electron-rich aryl bromides like this compound, this oxidative addition step can be slower than for electron-poor counterparts. tubitak.gov.tr
Migratory Insertion (Carbopalladation) : The alkene coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond. libretexts.org, diva-portal.org This step forms a new carbon-carbon bond and results in a new alkylpalladium(II) intermediate. The regioselectivity of this insertion is governed by both steric and electronic factors. diva-portal.org
β-Hydride Elimination : For the reaction to proceed, the intermediate must possess a hydrogen atom on the β-carbon relative to the palladium. A syn-β-hydride elimination occurs to form the final substituted alkene product and a hydridopalladium(II) complex. mdpi.com, diva-portal.org
Reductive Elimination : In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination of HBr, regenerating the active Pd(0) catalyst and completing the catalytic cycle. mdpi.com
While the Pd(0)/Pd(II) cycle is most common, an alternative mechanism involving Pd(II)/Pd(IV) species has also been considered, particularly when the reaction occurs in the presence of certain oxidants. tubitak.gov.tr
The Suzuki-Miyaura coupling is a versatile method for synthesizing biaryls, a structural motif present in many pharmaceuticals and advanced materials. mdpi.com The reaction couples an organoboron compound with an organohalide, such as this compound, using a palladium catalyst and a base. mdpi.com
The catalytic cycle for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is widely accepted to involve three primary steps:
Oxidative Addition : Similar to the Heck reaction, the cycle begins with the oxidative addition of this compound to a Pd(0) complex, forming an arylpalladium(II) halide intermediate. acs.org The electron-donating methyl group can render this compound less reactive in this step. mdpi.com
Transmetalation : The organoboron reagent, activated by the base (e.g., by forming a borate (B1201080) species), transfers its organic group to the palladium(II) center. This step displaces the halide and forms a diorganopalladium(II) intermediate. This step is often considered rate-determining in couplings involving electron-rich aryl bromides. mdpi.com, preprints.org
Reductive Elimination : The diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the biaryl product (e.g., 4-methylbiphenyl) and regenerating the catalytically active Pd(0) species. academie-sciences.fr
The efficiency of the Suzuki-Miyaura coupling of this compound is profoundly dependent on the choice of the palladium catalyst and its associated ligands. The ligand modulates the steric and electronic properties of the palladium center, influencing each step of the catalytic cycle. academie-sciences.fr, acs.org
Catalyst and Ligand Effects in the Suzuki-Miyaura Coupling of this compound and Phenylboronic Acid
Research has explored a wide array of ligands and catalyst types:
Pincer Ligands : Palladium complexes with NNN pincer-type ligands have demonstrated exceptional catalytic activity, achieving nearly complete conversion of this compound to 4-methylbiphenyl. nih.gov
Phosphine (B1218219) Ligands : Traditional phosphine ligands, such as dialkylbiaryl phosphines, are effective, and their steric bulk and electron-donating ability are known to promote efficient catalysis. mdpi.com Ferrocene-based phosphine ligands have also been successfully employed. researchgate.net
N-Heterocyclic Carbenes (NHCs) : NHC-palladium complexes are another class of highly effective catalysts. acs.org Computational studies on [Pd(IPr)(R-allyl)Br] precatalysts indicate that the oxidative addition of this compound is kinetically favored over that of 4-chlorotoluene (B122035). acs.org
Heterogeneous Catalysts : To simplify catalyst separation and reuse, heterogeneous catalysts have been developed. These include palladium nanoparticles supported on materials like poly(4-vinylpyridine) (Pd/PVPy) or metal oxides (Ce-Sn-Pd oxides). beilstein-journals.org, mdpi.com These often act as reservoirs, releasing catalytically active palladium species into the solution. beilstein-journals.org
Single-Atom Catalysts (SACs) : Palladium single atoms anchored on carbon nitride (Pd₁@C₃N₄) represent a frontier in catalysis. acs.org For these systems, the interplay between the base, solvent, and any additional ligands (like triphenylphosphine) is crucial for creating the optimal reaction interface and preventing mass-transfer limitations. acs.org
Kinetic investigations provide insight into reaction rates and the roles of different components in the catalytic cycle. For the Suzuki coupling of this compound, studies have shown that the choice of ligand significantly impacts the reaction rate. For example, kinetic profiles of the reaction with phenylboronic acid catalyzed by Pd(OAc)₂ show a dramatic rate increase upon the addition of a supporting phosphine ligand compared to the ligandless system. researchgate.net
For electron-rich substrates like this compound, it is often assumed that transmetalation is the rate-determining step of the catalytic cycle. mdpi.com, preprints.org This was supported by a study where the reaction of this compound with 4-(trifluoromethyl)phenylboronic acid gave a low yield, with most of the this compound being recovered unreacted, suggesting a slow transmetalation step. mdpi.com, preprints.org
Hot filtration tests are commonly used to determine the nature of the catalysis. In a study using a Pd/PVPy catalyst for the coupling of this compound, the solid catalyst was filtered from the hot reaction mixture. mdpi.com The filtrate, when heated further, showed only a negligible increase in product conversion, indicating that the catalytically active palladium species were effectively removed with the solid support and that leaching was minimal. mdpi.com
Continuous flow chemistry offers a powerful platform for performing palladium-catalyzed reactions, providing benefits such as enhanced process control, safety, and potential for automation. acs.org The Suzuki-Miyaura coupling of this compound has been successfully implemented in flow reactors, often utilizing heterogeneous catalysts to facilitate continuous operation and catalyst recycling. beilstein-journals.org, researchgate.net
Catalyst reusability is a key advantage of these systems, reducing costs and environmental impact. Heterogeneous palladium catalysts on various supports have been subjected to repeated reaction cycles with this compound, demonstrating high stability and sustained activity.
Reusability of Heterogeneous Pd Catalysts in the Suzuki Coupling of this compound
These studies highlight the robustness of heterogenized palladium catalysts in flow systems for the continuous production of biaryls from this compound, a critical step towards more sustainable chemical manufacturing. beilstein-journals.org, researchgate.net
Suzuki-Miyaura Coupling Reaction Mechanisms
Copper/Palladium Co-catalyzed Reactions
As mentioned in the context of ketone synthesis, the combination of copper and palladium catalysts is often employed to facilitate decarboxylative cross-coupling reactions involving this compound. chemimpex.comsmolecule.comscientificlabs.co.ukindiamart.comguidechem.com This bimetallic system is believed to operate through two interconnected catalytic cycles. wikipedia.org
In the proposed mechanism for biaryl synthesis, the copper catalyst is responsible for the initial decarboxylation of an aromatic carboxylic acid salt to form an aryl-copper intermediate. wikipedia.org Concurrently, the palladium catalyst undergoes oxidative addition with the aryl halide, such as this compound. wikipedia.org A transmetalation step then occurs between the aryl-copper species and the aryl-palladium(II) complex. wikipedia.org Subsequent reductive elimination from the resulting diaryl-palladium(II) intermediate affords the final biaryl product and regenerates the active Pd(0) catalyst. wikipedia.org This synergistic approach allows for the coupling of aryl chlorides, which are generally less reactive than the corresponding bromides and iodides. researchgate.net
This co-catalytic strategy has been applied to the synthesis of valsartan, an antihypertensive drug, where 2-cyanobenzoic acid was coupled with this compound in 71% yield using a catalyst system of copper(II) oxide, 1,10-phenanthroline, and palladium(II) bromide. researchgate.net
Transition Metal-Free Approaches to C-C Cross-Coupling
While transition metal catalysis is dominant, there is growing interest in developing more sustainable and cost-effective transition-metal-free methods for C-C bond formation. These approaches often rely on electrochemical methods or proceed through radical pathways.
Electrochemical synthesis offers a powerful alternative for activating aryl halides like this compound without the need for transition metal catalysts. mdpi.com A novel cathodic cross-coupling reaction of aryl halides with arenes has been developed that operates via a single electron transfer (SET) mechanism. mdpi.comnih.gov
The proposed mechanism begins with the transfer of an electron from the cathode to the aryl halide (e.g., this compound) to form a radical anion. mdpi.com This radical anion then eliminates a halide ion to generate an aryl radical. mdpi.com The aryl radical adds to an arene coupling partner, and the resulting radical intermediate is deprotonated to form a new radical anion. mdpi.com This species can then transfer an electron to another molecule of the starting aryl halide, propagating a radical chain reaction and forming the cross-coupled product. mdpi.com The reduction potential of the aryl halide is a key factor in this process, with aryl iodides generally being more reactive than bromides or chlorides. mdpi.comresearchgate.net Linear sweep voltammetry has been used to study the reduction potentials of different aryl halides, including this compound. mdpi.comresearchgate.net
Aryl radicals are highly reactive intermediates that can be generated from aryl halides through various means, including photochemical and electrochemical methods, and can participate in a range of synthetic transformations. researchgate.netrsc.org The generation of aryl radicals from aryl halides can be induced by a single-electron reduction. rsc.org These radicals can then be trapped by various species to form new bonds. rsc.org
In the context of C-O coupling reactions involving this compound and 2,4-dimethylphenol, the use of a radical scavenger was shown to inhibit the reaction, suggesting a radical mechanism may be in operation. smolecule.comresearchgate.net It is proposed that an electron can be transferred from a cesium phenoxide species to this compound to generate a 4-methylphenyl radical. rsc.org Similarly, in the context of palladium-catalyzed reactions, photoactivation can promote the formation of aryl radical intermediates from aryl halides, which can then proceed to form coupled products. acs.org Even some nickel-catalyzed couplings of aryl halides have been shown to proceed via aryl radical intermediates rather than a traditional Ni(0)/Ni(II) cycle. rsc.org These radical pathways represent a fundamentally different mode of reactivity for aryl halides like this compound compared to the more common polar, two-electron processes. conicet.gov.ar
Electrophilic Aromatic Substitution (EAS) Reaction Mechanisms
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds like this compound. The mechanism generally proceeds in two steps: the initial attack of an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by the removal of a proton from this intermediate to restore the ring's aromaticity. byjus.comlibretexts.orglumenlearning.com The formation of the sigma complex is the slow, rate-determining step of the reaction. lumenlearning.comlibretexts.org
The reactivity and regioselectivity of electrophilic aromatic substitution on a substituted benzene ring are dictated by the electronic properties of the existing substituents. studysmarter.co.uk In this compound, the benzene ring is substituted with a methyl group (-CH₃) and a bromine atom (-Br).
Methyl Group (-CH₃): The methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation. saskoer.ca This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orgsaskoer.ca This increased reactivity is referred to as "activation". saskoer.camasterorganicchemistry.com Electron-donating groups direct incoming electrophiles to the ortho and para positions relative to themselves, as these positions are enriched in electron density. saskoer.cascribd.com
Bromine Atom (-Br): Halogens like bromine are a unique class of substituents. Due to their high electronegativity, they are electron-withdrawing through the inductive effect, which deactivates the ring, making it less reactive than benzene. saskoer.camasterorganicchemistry.comscribd.com However, they possess lone pairs of electrons that can be donated to the ring via resonance. This resonance effect, although weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions. saskoer.cascribd.com Therefore, bromine is considered an ortho, para-directing deactivator. libretexts.orgscribd.com
In this compound, the two substituents have conflicting effects. The activating methyl group and the deactivating bromo group compete. However, their directing effects are cooperative. The methyl group at C-1 directs incoming electrophiles to C-2, C-6, and C-4. The bromo group at C-4 directs to C-3, C-5, and C-1. The positions ortho to the activating methyl group (C-2 and C-6) are the most favored sites for electrophilic attack.
| Substituent | Electronic Effect | Influence on Reaction Rate | Directing Influence |
|---|---|---|---|
| Methyl (-CH₃) | Electron-Donating (Inductive, Hyperconjugation) | Activating (Increases rate) | Ortho, Para-directing |
| Bromo (-Br) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating (Decreases rate) | Ortho, Para-directing |
The nitration of this compound in acetic anhydride (B1165640) can lead to the formation of adducts where the nitronium ion and an acetate (B1210297) group add across the ring. cdnsciencepub.comcdnsciencepub.com When the nitronium ion attacks the ipso position (C-4), the resulting carbocation can be trapped by the acetate nucleophile. This can lead to the formation of a 1,2-adduct, specifically (Z)-3-bromo-6-methyl-6-nitrocyclohexa-2,4-dienyl acetate. cdnsciencepub.com This adduct is formed instead of the more common 1,4-adducts seen with other substrates. cdnsciencepub.comcdnsciencepub.com
The reaction yields a mixture of products, including the standard substitution product, 4-bromo-2-nitrotoluene, and the aforementioned 1,2-adduct. cdnsciencepub.com The formation of these adducts is often reversible. psu.edu The 1,2-adduct from this compound can undergo thermal rearrangement. cdnsciencepub.com The formation of these adducts demonstrates that electrophilic attack at a substituted carbon (ipso attack) is a significant mechanistic pathway that competes with substitution at unsubstituted positions. libretexts.org
| Reaction | Substrate | Conditions | Major Products | Mechanistic Pathway |
|---|---|---|---|---|
| Nitration | This compound | HNO₃ / Acetic Anhydride | 4-Bromo-2-nitrotoluene, (Z)-3-bromo-6-methyl-6-nitrocyclohexa-2,4-dienyl acetate (1,2-adduct) | Ortho attack, Ipso attack |
Competitive Ipso and Ortho Attack in Nitration Reactions
Nucleophilic Aromatic Substitution (SNAr) Reactions
While aryl halides like this compound are generally unreactive towards nucleophilic substitution under standard Sₙ1 or Sₙ2 conditions, they can undergo substitution through other mechanisms. pressbooks.pubstackexchange.com The primary mechanisms for nucleophilic aromatic substitution (SNAr) are the addition-elimination and the elimination-addition (benzyne) pathways. scribd.commmcmodinagar.ac.in A free radical mechanism, SRN1, is also possible. uky.edunptel.ac.in
The addition-elimination mechanism, often denoted as SNAr, requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nptel.ac.inbyjus.comyoutube.com These groups are necessary to stabilize the negatively charged intermediate formed during the reaction. pressbooks.pubnptel.ac.in
The mechanism proceeds in two steps:
Addition: A nucleophile attacks the carbon atom bearing the leaving group (the bromine atom in this compound), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comslideshare.net
Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored. pressbooks.pubyoutube.com
In this compound, there are no strong electron-withdrawing groups like a nitro group ortho or para to the bromine. The methyl group is electron-donating. Therefore, this compound is not a good substrate for the SNAr addition-elimination mechanism under typical conditions. uky.eduyoutube.com The reaction would require harsh conditions or a very strong nucleophile. pressbooks.pub
For aryl halides that lack activating electron-withdrawing groups, nucleophilic substitution can occur under forcing conditions via an elimination-addition mechanism involving a highly reactive intermediate called benzyne (B1209423). pressbooks.pubnptel.ac.indalalinstitute.com
Benzyne Mechanism: This pathway requires a very strong base, such as sodium amide (NaNH₂). stackexchange.comuky.edu The base first abstracts a proton from the position ortho to the halogen, forming a carbanion. orgoreview.com This is followed by the elimination of the halide ion to form the benzyne intermediate, which contains a carbon-carbon triple bond within the benzene ring. pressbooks.puborgoreview.com The nucleophile then attacks either carbon of the triple bond. uky.edumasterorganicchemistry.com For this compound, elimination of HBr would form 4-methylbenzyne. Subsequent addition of a nucleophile (e.g., NH₂) would lead to a mixture of meta- and para-substituted products. youtube.comorgoreview.com
Free Radical (SRN1) Mechanism: The SRN1 (Substitution, Nucleophilic, Radical, Unimolecular) mechanism is a chain reaction involving radical anion intermediates. nptel.ac.indalalinstitute.com It can be initiated by solvated electrons, photochemically, or electrochemically. nptel.ac.in The process involves the transfer of an electron to the aryl halide to form a radical anion, which then fragments into an aryl radical and a halide ion. dalalinstitute.com The aryl radical then reacts with the nucleophile to form a new radical anion, which propagates the chain. This mechanism is a possibility for unactivated aryl halides like this compound. uky.edu
Applications of 4 Bromotoluene in Advanced Organic Synthesis
Pharmaceutical Synthesis and Drug Development
4-Bromotoluene is a key intermediate in the production of various pharmaceutical compounds. chemimpex.com Its structural framework is incorporated into numerous drugs, highlighting its importance in medicinal chemistry.
Synthesis of Antihypertensive Agents (e.g., Losartan (B1675146), Irbesartan)
A significant application of this compound is in the synthesis of sartan-based antihypertensive drugs, such as Losartan and Irbesartan. chemicalbook.comchemicalbook.com These drugs are angiotensin II receptor antagonists, widely used to treat high blood pressure. scribd.comijsrp.org
In the synthesis of Losartan, this compound is utilized in Suzuki coupling reactions. google.com A common synthetic route involves the reaction of a boronic acid derivative with this compound to form the biphenyl (B1667301) backbone, a core structural feature of Losartan. google.comgoogle.com
Similarly, the synthesis of Irbesartan also employs this compound as a starting material. chemicalbook.comscribd.com An improved, environmentally friendly method for Irbesartan synthesis begins with the bromination of this compound. ijsrp.orgresearchgate.net This is followed by a series of reactions, including a key Suzuki-Miyaura cross-coupling, to construct the final complex molecule. ijsrp.orgresearchgate.net A patented method describes a one-step reaction of o-chlorobenzonitrile and p-bromotoluene in the presence of a Palladium complex catalyst to produce 2-cyano-4'-methyl biphenyl, a key intermediate for sartan drugs. google.com
Table 1: Use of this compound in Antihypertensive Drug Synthesis
| Drug | Synthetic Role of this compound | Key Reaction Type |
|---|---|---|
| Losartan | Starting material for forming the biphenyl core structure. google.comgoogle.com | Suzuki Coupling google.com |
| Irbesartan | Initial reactant for creating the drug's backbone. ijsrp.orgresearchgate.net | Suzuki-Miyaura Cross-Coupling researchgate.net |
Preparation of Anticancer Lead Compounds
This compound serves as a reagent in the preparation of aromatic diselenides, which are useful for generating anticancer lead compounds. nbinno.comruifuchemical.comechemi.com Research has shown that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, marking them as potential leads for further drug development.
Synthesis of Novel Acrylamide (B121943) Derivatives with Biological Activity
Recent research has focused on the synthesis of novel acrylamide derivatives with potential biological activities. researchgate.net While direct synthesis from this compound isn't the primary focus, the broader class of bromo-aromatic compounds is integral to creating diverse chemical libraries for screening. For instance, novel N-(3-amino-4-methoxyphenyl)acrylamide derivatives have been synthesized and evaluated for their antiproliferation activities against cancer cell lines. nih.gov Other studies have synthesized new acrylamide derivatives and tested their antimicrobial and antioxidant activities. researchgate.netnih.gov
Agrochemical and Pesticide Synthesis
This compound is an important intermediate in the manufacturing of pesticides and other agrochemicals. chemicalbook.comscribd.comanantafinechem.com Its chemical properties allow for its incorporation into various molecular frameworks that are active against pests and plant diseases. abchemicalindustries.comcymitquimica.com
Material Science Applications
The utility of this compound extends into the field of material science, where it is used in the creation of specialized polymers and resins. chemimpex.com
Formulation of Polymers and Resins
This compound is employed in the formulation of polymers and resins, contributing to the development of materials with specific properties like durability and heat resistance. chemimpex.comsnecofri.com It can be used in Suzuki-Miyaura coupling reactions to create polymeric resins. mdpi.com For example, a study demonstrated the use of this compound in a repeated Suzuki reaction with phenylboronic acid under flow conditions, supported by a monolithic polyionic resin. researchgate.net This highlights its role in creating cross-linked polymer structures.
Precursor for Other Organic Building Blocks
This compound is a versatile organic compound that acts as a fundamental starting material, or precursor, for the synthesis of a wide array of other organic building blocks. cymitquimica.comanantafinechem.comwikipedia.org Its chemical structure, featuring a bromine atom and a methyl group on a benzene (B151609) ring, allows for a variety of chemical transformations. cymitquimica.comanantafinechem.com The bromine atom can be readily replaced or used in coupling reactions, while the methyl group can be oxidized to form other functional groups. wikipedia.org This reactivity makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, dyes, and fine chemicals. cymitquimica.comanantafinechem.comchemicalbook.com
Manufacture of p-Bromobenzyl and p-Bromobenzaldehyde
A significant application of this compound is its use in the production of p-bromobenzyl compounds and p-bromobenzaldehyde. chemicalbook.com
The synthesis of p-bromobenzyl bromide from this compound can be achieved through a bromination reaction. In one method, this compound is dissolved in carbon tetrachloride and heated to its boiling point. Elemental bromine is then added dropwise while the mixture is irradiated with a high-wattage lamp. prepchem.com This process results in the substitution of a hydrogen atom on the methyl group with a bromine atom, yielding p-bromobenzyl bromide after purification. prepchem.com Another approach involves the direct reaction of this compound with bromine under photocatalysis, followed by purification steps like vacuum distillation and recrystallization. google.com
To produce p-bromobenzaldehyde, this compound can undergo a two-step oxidation process. wikipedia.org The first step involves the free-radical bromination of the methyl group to form 4-bromobenzal bromide. wikipedia.org In the subsequent step, the dibrominated methyl group is hydrolyzed, often using calcium carbonate, followed by steam distillation to isolate the final p-bromobenzaldehyde product. wikipedia.orglookchem.com An alternative synthesis involves heating this compound in an oil bath and slowly adding bromine. The resulting intermediate is then hydrolyzed to yield p-bromobenzaldehyde. lookchem.com
Environmental Fate and Degradation Pathways in Environmental Chemistry Research
Abiotic Degradation Studies
Abiotic degradation encompasses processes that are not mediated by living organisms, including volatilization, hydrolysis, and photochemical reactions.
With a vapor pressure of 1.15 mm Hg at 25°C and a Henry's Law constant of 2.33 x 10⁻³ atm-m³/mol, 4-bromotoluene is expected to readily volatilize from both water and soil surfaces. guidechem.comechemi.comnih.gov This suggests that volatilization is a significant environmental fate process. guidechem.comechemi.com
The volatilization half-life of this compound has been estimated for different aquatic environments. For a model river, the half-life is approximately 4.3 hours, and for a model lake, it is about 5.3 days. guidechem.comechemi.com When considering adsorption to sediment, the estimated volatilization half-life from an environmental pond increases to 14.9 days. guidechem.comechemi.com The soil adsorption coefficient (Koc) for this compound is estimated to be 430, indicating moderate mobility in soil. guidechem.comechemi.com
| Environment | Estimated Half-Life | Source |
|---|---|---|
| Model River | 4.3 hours | guidechem.comechemi.com |
| Model Lake | 5.3 days | guidechem.comechemi.com |
| Environmental Pond (with adsorption) | 14.9 days | guidechem.comechemi.com |
This compound lacks functional groups that are susceptible to hydrolysis under typical environmental conditions. guidechem.comechemi.comnih.gov Consequently, hydrolysis is not considered a significant degradation pathway for this compound in aqueous environments. guidechem.comechemi.comnih.gov
In the atmosphere, this compound is expected to exist primarily in the vapor phase due to its vapor pressure. guidechem.comechemi.comnih.gov The primary degradation mechanism in the atmosphere is reaction with photochemically produced hydroxyl (OH) radicals. guidechem.comechemi.comnih.gov The rate constant for this vapor-phase reaction is estimated to be 1.6 x 10⁻¹² cm³/molecule-sec at 25°C. guidechem.comechemi.com Assuming an average atmospheric hydroxyl radical concentration of 5 x 10⁵ molecules/cm³, the atmospheric half-life of this compound is estimated to be about 9.8 days. guidechem.comechemi.com Irradiation of this compound in a hexane (B92381) solution with UV light above 290 nm resulted in 1.0% dehalogenation over a two-hour period. guidechem.comechemi.comnih.gov
Biotic Degradation Studies
Biotic degradation involves the breakdown of a chemical by microorganisms such as bacteria and fungi.
Research has shown that certain bacterial strains can initiate the degradation of this compound. In a pure culture study, the soil-isolated bacterium Pseudomonas putida was observed to oxidize this compound to a dihydrodiol compound. nih.govnih.gov This initial oxidation step is a critical part of the aerobic degradation pathway for aromatic hydrocarbons, where dioxygenase enzymes introduce hydroxyl groups to the aromatic ring, making it susceptible to further breakdown. unesp.brresearchgate.net While this demonstrates the potential for biooxidation, comprehensive data on the complete metabolic pathway and the variety of bacteria capable of degrading this compound are limited. nih.govnih.gov
Environmental Distribution and Mobility Studies
The environmental distribution and mobility of this compound are influenced by its physicochemical properties, which dictate its partitioning between air, water, soil, and sediment. Its use as a solvent and chemical intermediate may lead to its release into the environment through evaporation and waste streams. guidechem.com
The tendency of a chemical to attach to sediment and suspended particles in water is a critical factor in its environmental distribution. bioline.org.br For this compound, its estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) value suggests that it has a tendency to adsorb to sediment and particulate matter within the water column. guidechem.comnih.govechemi.com This adsorption process can significantly affect its bioavailability and persistence in aquatic systems. When adsorbed to particulate matter, this compound can be transported over long distances in rivers and other water bodies and eventually be deposited in bottom sediments. bioline.org.br The volatilization half-life of this compound in an environmental pond, which considers the effect of adsorption, has been estimated to be 14.9 days. guidechem.comechemi.com
The mobility of this compound in soil is governed by its adsorption to soil particles, a process quantified by the Soil Organic Carbon-Water Partitioning Coefficient (Koc). guidechem.com A higher Koc value indicates stronger adsorption and lower mobility. guidechem.com The Koc for this compound has been estimated using methods based on molecular structure and connectivity indices. guidechem.comechemi.com These estimations suggest that this compound has moderate to medium mobility in soil. guidechem.comechemi.com This moderate mobility implies that while the compound can move through the soil profile, a significant portion is likely to be retained in the soil matrix, particularly in soils with higher organic carbon content.
| Parameter | Estimated Value | Implication | Source |
| Koc | 430 | Medium mobility in soil | guidechem.comechemi.comtcichemicals.com |
| Koc | 434 | Moderate mobility in soil | guidechem.comnih.govechemi.com |
Bioconcentration and Bioaccumulation Potential in Aquatic Organisms
Bioconcentration refers to the accumulation of a chemical from water into an aquatic organism, while bioaccumulation includes uptake from all sources, including food. europa.eusfu.ca These processes are crucial for assessing the potential risk of a chemical to aquatic ecosystems and the food web. pops.intresearchgate.netus.es
The bioconcentration potential of this compound is estimated using its octanol-water partition coefficient (log Kow), which is a measure of its lipophilicity. guidechem.comtcichemicals.com A regression-derived equation is then used to estimate the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. guidechem.comeuropa.eu
For this compound, the estimated BCF value suggests a moderately high potential for bioconcentration in fish and other aquatic organisms. guidechem.comnih.govechemi.com This indicates that the compound can accumulate in the tissues of these organisms to levels higher than in the surrounding water. Although no experimental data on the aquatic biodegradation of this compound are available, its potential to bioconcentrate warrants consideration in environmental risk assessments. guidechem.com
| Parameter | Value | Method | Interpretation | Source |
| log Kow | 3.42 | Experimental | Indicates lipophilicity | nih.govtcichemicals.com |
| Estimated BCF | 230 | Calculated from log Kow | Moderately high bioconcentration potential | guidechem.comnih.govechemi.com |
Advanced Analytical Techniques in 4 Bromotoluene Research
Spectroscopic Characterization and Mechanistic Elucidation
Spectroscopy is the cornerstone of molecular characterization in 4-bromotoluene research. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about electronic structure, bonding, and atomic connectivity, which is indispensable for mechanistic investigations.
Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and its reaction products. In electron ionization (EI-MS), this compound shows a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
| m/z (mass-to-charge ratio) | Ion | Significance |
|---|---|---|
| 170/172 | [C₇H₇Br]⁺ | Molecular Ion (M⁺/M+2) |
| 91 | [C₇H₇]⁺ | Loss of Br radical, formation of tropylium (B1234903) ion |
| 65 | [C₅H₅]⁺ | Fragmentation of the aromatic ring |
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly valuable for mechanistic elucidation as it can detect charged, non-volatile intermediates directly from the reaction solution under gentle ionization conditions. rsc.orgresearchgate.net For instance, in the copper-catalyzed C-O cross-coupling reaction between this compound and 2,4-dimethylphenol, in situ ESI-MS analysis has been used to observe transient copper(I) complexes. nih.gov The detection of species like [Cu(phen)(1-(2,4-dimethylphenoxy)-4-methylbenzene)]⁺ provides direct evidence for key intermediates in the catalytic cycle, supporting a proposed single electron transfer (SET) mechanism. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" for this compound. nih.gov Key absorptions include C-H stretching from the methyl group and the aromatic ring, C=C stretching within the ring, and the C-Br stretching mode at lower wavenumbers.
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3025 | Aromatic C-H Stretch |
| ~2920 | Methyl C-H Stretch |
| ~1490 | Aromatic C=C Stretch |
| ~810 | Para-disubstituted C-H Bend (out-of-plane) |
| ~1070 | C-Br Stretch |
Advanced in situ IR techniques, using attenuated total reflectance (ATR) probes, allow for real-time monitoring of reactions involving this compound. researchgate.netspectroscopyonline.commt.comnih.gov By tracking the disappearance of the C-Br band or the appearance of bands corresponding to a new functional group, researchers can obtain kinetic profiles, identify reaction endpoints, and detect the buildup of intermediates without the need for sampling.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. This compound exhibits characteristic absorption maxima in the ultraviolet region, corresponding to π→π* transitions within the benzene (B151609) ring. In ethanol, prominent absorptions are observed around 220 nm, 269 nm, and 277 nm. While not as structurally informative as NMR or IR, UV-Vis spectroscopy is a powerful tool for quantitative analysis and reaction monitoring, especially when a conjugated system is formed or altered during a reaction, leading to a significant shift in the absorption wavelength.
Chromatographic Separation and Quantification
Chromatography is essential for separating this compound from starting materials, reagents, and byproducts, and for accurately quantifying the yield of a reaction. windows.net
High-Performance Liquid Chromatography (HPLC) for Reaction Yield Determination
High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring the progress and determining the yield of reactions involving this compound. researchgate.netresearchgate.netresearchgate.net A common setup involves a reverse-phase column (e.g., C18) and a mobile phase, often a mixture of acetonitrile (B52724) and water, with detection by a UV detector set to a wavelength where the reactants and products absorb light.
In studies of the Suzuki cross-coupling reaction between this compound and phenylboronic acid, HPLC/UV is used to quantify the consumption of this compound and the formation of the product, 4-methylbiphenyl. windows.net By integrating the peak areas in the chromatogram at different time points, a reaction profile can be constructed. This data is critical for calculating the reaction rate, determining the final yield, and optimizing reaction conditions such as catalyst loading, temperature, and time. windows.net
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detector | UV-Vis at 254 nm |
| Application | Quantification of this compound, phenylboronic acid, and 4-methylbiphenyl |
Gas Chromatography-Mass Spectrometry (GC/MS) for Environmental Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds in complex environmental samples. pharmacyjournal.org Its high sensitivity and specificity make it an indispensable tool for environmental monitoring. The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
In the context of environmental monitoring, GC-MS is ideally suited for detecting and quantifying this compound in various matrices such as air, water, and soil. pharmacyjournal.orgyoutube.com The process involves introducing a prepared sample into the gas chromatograph, where it is vaporized. An inert carrier gas sweeps the vaporized sample into a long, thin column. brjac.com.br The separation of this compound from other components in the sample mixture is achieved based on its differential partitioning between the mobile gas phase and a stationary phase coated on the inside of the column.
Following separation in the GC column, the isolated this compound molecules enter the mass spectrometer. Here, they are ionized, typically by electron impact, which causes them to fragment into characteristic, predictable patterns. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a unique "chemical fingerprint" for this compound, allowing for its unambiguous identification by comparing the spectrum to reference libraries. brjac.com.br This method is effective for detecting a wide range of pollutants, including industrial chemicals and volatile organic compounds (VOCs), ensuring compliance with environmental regulations. pharmacyjournal.orgyoutube.com Portable GC-MS systems have also been developed for in-field screening of organic pollutants at incident sites, allowing for rapid analysis. nih.gov
Electrochemical and Voltammetric Techniques
Electrochemical techniques, particularly voltammetric methods, provide valuable insights into the redox properties of chemical compounds. These methods measure the current response of an electroactive species to a changing applied potential, allowing for the study of electron transfer reactions. wikipedia.org
Linear Sweep Voltammetry (LSV) is an electrochemical method where the potential of a working electrode is scanned linearly in one direction while the resulting current is measured. pineresearch.comcam.ac.uk This technique is used to investigate the reduction and oxidation processes of a substance, providing information on reaction mechanisms and redox potentials. pineresearch.commtxlabsglobal.com
The redox behavior of this compound has been investigated using LSV. In a study utilizing a N,N-dimethylformamide (DMF) electrolytic solution, the linear sweep voltammogram of this compound showed a distinct cathodic reduction peak. researchgate.net This peak corresponds to the electrochemical reduction of the compound at the electrode surface. The process is part of a mechanism involving a single electron transfer (SET) to the aryl halide, which leads to the cleavage of the carbon-bromine bond and the formation of an aryl radical. researchgate.net This electroreductive activation enables cross-coupling reactions to proceed without the need for transition metal catalysts. researchgate.net
The table below summarizes the observed reduction potential for this compound from the LSV experiment.
| Compound | Observed Reduction Potential (V vs. Ag/AgI) | Scan Rate (V·s⁻¹) | Solvent |
|---|---|---|---|
| This compound | Approx. -2.8 | 0.1 | N,N-dimethylformamide (DMF) |
Computational Chemistry and Modeling
Computational chemistry provides theoretical insights into the structural, electronic, and energetic properties of molecules, complementing experimental findings.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.orgnih.gov It is widely employed to calculate molecular properties and predict chemical reactivity and stability. mdpi.com For this compound, DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties.
Key parameters derived from DFT, known as global reactivity descriptors, help in understanding the molecule's behavior. nih.govmdpi.com These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). EHOMO relates to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The energy gap between these orbitals (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov Other descriptors such as chemical hardness (η), chemical potential (µ), and electrophilicity (ω) can also be calculated to provide a comprehensive reactivity profile. mdpi.com
The following table illustrates the type of data that a DFT analysis (e.g., at the B3LYP/6-311++G(d,p) level) of this compound would generate.
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability |
| Energy Gap | ΔE | Chemical stability and reactivity |
| Chemical Hardness | η | Resistance to change in electron configuration |
| Electronegativity | χ | Power to attract electrons |
| Electrophilicity Index | ω | Propensity to accept electrons |
Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the three-dimensional charge distribution of a molecule. preprints.org It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior. chemrxiv.org The MEP is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. preprints.org
In an MEP map, different colors represent varying potential values. Typically, regions of negative potential (electron-rich), shown in shades of red, are characteristic of sites prone to electrophilic attack and are associated with lone pairs or π-electron systems. chemrxiv.org Conversely, regions of positive potential (electron-poor), depicted in shades of blue, indicate sites susceptible to nucleophilic attack, often found around hydrogen atoms or other electron-deficient centers. preprints.org
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. To perform an MD simulation, a force field is required, which consists of a set of parameters describing the potential energy of the system. The Automated Topology Builder (ATB) is a web-accessible server that facilitates the generation of these force field parameters and molecular topologies for novel compounds. nih.govuq.edu.au
The ATB is particularly useful for generating parameters for molecules like this compound for use in simulation packages such as GROMACS and LAMMPS. uq.edu.au The process combines quantum mechanical (QM) calculations with a knowledge-based approach to derive a topology compatible with standard force fields (e.g., GROMOS). nih.gov For a submitted molecule like this compound, the ATB performs a geometry optimization, typically at the B3LYP/6-31G* level of theory. uq.edu.au From the optimized structure, it calculates the electrostatic potential to derive atomic partial charges and uses the QM Hessian to help assign parameters for bonds and angles. uq.edu.au
The ATB ensures that chemically equivalent atoms are assigned identical parameters by analyzing molecular symmetry. nih.gov The output is a complete topology file that defines the atoms, bonds, angles, dihedrals, and non-bonded interactions for this compound, enabling its inclusion in complex MD simulations to study its behavior in various environments, such as in solution or at interfaces. uniquest.com.au
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of advanced catalytic systems is central to unlocking the full potential of 4-bromotoluene in organic synthesis, particularly in cross-coupling reactions. Research is intensely focused on creating catalysts that offer superior reactivity, higher selectivity, and greater stability, often while reducing the reliance on expensive and toxic materials.
A significant area of advancement is the use of palladium nanoparticles (PdNPs) as heterogeneous catalysts. researchgate.net These systems are designed to overcome the limitations of homogeneous catalysts, such as product contamination and catalyst reusability. researchgate.net For instance, PdNPs supported on materials like SBA-15 (a mesoporous silica) have demonstrated high yields (96.4%) in the Suzuki coupling of this compound and phenylboronic acid, with the ability to be reused for up to five cycles without significant loss of activity. mdpi.com Similarly, catalysts comprising palladium nanoparticles supported on ceria-tin mixed oxides have been shown to be effective. researchgate.net The composition of the support material can significantly influence catalytic performance. researchgate.net
Bimetallic nanocatalysts are also emerging as a powerful tool. A novel Cu–Ni bimetallic system supported on magnetic nanoparticles has been developed for Sonogashira and C–N cross-coupling reactions. researchgate.net In this system, the ligand can modulate electron transfer between the nickel and copper centers, which promotes the formation and stabilization of the active catalytic species. researchgate.net Another approach involves dual catalytic systems, where a nickel catalyst activates the aryl halide (like this compound) and a cobalt co-catalyst activates an alkyl halide, enabling cross-electrophile coupling reactions. nih.gov
Furthermore, research into phosphine-functionalized N-heterocyclic carbene ligands for palladium complexes has shown promise for Heck reactions involving this compound and styrene. fishersci.ca The design of ligands plays a critical role, as they stabilize the reactive palladium species and influence the electronic properties of the catalyst. mdpi.comresearchgate.net For example, dialkylbiarylphosphine ligands have demonstrated high catalytic turnover in Suzuki-Miyaura coupling reactions, especially with less reactive aryl chlorides, by enabling reactions at moderate temperatures. acs.org
The following table summarizes the performance of various novel catalytic systems in reactions involving this compound.
| Catalyst System | Reaction Type | Key Findings | Reference |
| Pd Nanorods/SBA-15 | Suzuki Coupling | 96.4% yield; reusable for up to five cycles. mdpi.com | mdpi.com |
| Fe₃O₄@SiO₂@4-ABPT/Cu–Ni | Sonogashira & C-N Coupling | High to excellent yields under palladium- and solvent-free conditions. researchgate.net | researchgate.net |
| Pd/CeO₂-SnO₂ | Suzuki Coupling | High yield and selectivity, demonstrating the support's influence. researchgate.net | researchgate.net |
| Pd(0)/MCoS-1 (MOF-based) | Sonogashira & Suzuki-Miyaura | Successfully used in coupling reactions. mdpi.com | mdpi.com |
| Ni/Co Dual Catalyst | Cross-Electrophile Coupling | Allows for rational optimization by modifying catalyst loadings based on substrates. nih.gov | nih.gov |
Integration of this compound in Sustainable Chemical Synthesis and Circular Economy
The principles of green chemistry and the circular economy are increasingly influencing the synthesis and application of this compound. Research in this area aims to minimize environmental impact by improving atom economy, reducing waste, using renewable resources, and designing processes for recyclability. easac.eumdpi.comresearchgate.net
A key focus is the development of environmentally benign synthesis methods for this compound itself. One patented method utilizes hydrobromic acid and sodium hypochlorite (B82951) to generate bromine chloride in situ, with ferric chloride as a catalyst in an aqueous medium. google.com This approach achieves high para-selectivity (>97%) at room temperature, minimizing the formation of ortho-isomers and chlorinated byproducts. Another study focuses on the atom-efficient bromination of p-bromotoluene to p-bromobenzyl bromide using an eco-friendly brominating agent (NaBr–NaBrO₃–NaCl) in water, eliminating organic waste. acs.orgscilit.com This process includes recycling unreacted starting material and converting byproducts back into useful materials, embodying the circular economy concept. acs.org
In its application, the use of greener solvents is a major research theme. The bio-based solvent Cyrene, derived from cellulose, has been explored as a sustainable alternative to petroleum-based dipolar aprotic solvents for reactions like the Suzuki-Miyaura coupling. researchgate.net Life cycle assessment (LCA) studies are also being conducted to evaluate the environmental impact of processes involving this compound. rsc.org For example, an LCA of C-C cross-coupling reactions highlighted that the environmental impact of this compound production is primarily linked to the use of unrecovered copper compounds, suggesting that a shift towards recyclable heterogeneous catalysts is a key strategy for improving circularity. rsc.org
Continuous flow chemistry offers another avenue for sustainable production. rsc.org Microreactor technology provides benefits such as precise temperature control, enhanced safety, and efficient mixing, which can lead to higher yields and reduced energy consumption. acs.orgrsc.org For example, a continuous-flow Suzuki-Miyaura reaction of 4-bromoanisole (B123540) (a related compound) using a Pd-β-cyclodextrin catalyst has been demonstrated, showcasing the potential for greener manufacturing processes. acs.org
Advanced Mechanistic Insights via in situ and Operando Techniques
A deeper understanding of reaction mechanisms is crucial for designing more efficient and selective catalysts. The use of in situ and operando analytical techniques, which monitor reactions under actual operating conditions, is providing unprecedented insights into the catalytic cycles involving this compound. osti.gov
Operando techniques, such as X-ray Absorption Spectroscopy (XAS), provide information about the electronic structure and coordination environment of the catalyst's active sites during the reaction. mdpi.comosti.govacs.org In a study of a single-atom palladium catalyst (Pd₁@C₃N₄) for the Suzuki-Miyaura coupling, in situ XAS was used to confirm that the coordination of the base to the palladium sites influences the reduction of the metal, a key step in the catalytic cycle. acs.org Similarly, for a heterogeneous rhodium-catalyzed hydrogenation, X-ray absorption fine structure (XAFS) analysis helped determine that rhodium(0) nanoparticles were the active catalytic species. acs.org
These advanced methods help to build a comprehensive picture of the catalytic process, from the initial oxidative addition of this compound to the final reductive elimination of the product. mdpi.com This knowledge allows researchers to move beyond trial-and-error catalyst development towards a more rational design of catalytic systems with enhanced performance. acs.org
Exploration of New Applications in Materials Science and Medicinal Chemistry
This compound serves as a versatile building block for the synthesis of more complex molecules, and its applications in materials science and medicinal chemistry are expanding.
In medicinal chemistry, this compound and its derivatives are crucial intermediates in the synthesis of pharmaceuticals. chemicalbook.comscribd.com It is notably used in the manufacture of antihypertensive drugs such as losartan (B1675146) and irbesartan. chemicalbook.comscribd.com Research has also explored its use in creating novel anticancer agents. echemi.com For instance, deuterated derivatives of this compound are used in isotopic labeling studies to track metabolic pathways and reaction mechanisms of potential drug candidates. Studies have shown that certain this compound derivatives exhibit selective cytotoxicity against specific human cancer cell lines, marking them as potential lead compounds for further drug development.
In materials science, the cross-coupling reactions of this compound are fundamental to creating biaryl and polyaryl structures, which are core components of various advanced materials. These reactions, such as Suzuki and Heck couplings, allow for the construction of conjugated polymers and organic small molecules used in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.com The ability to precisely control the synthesis of these materials allows for the tuning of their electronic and optical properties. The development of more efficient and selective catalysts for reactions involving this compound directly fuels innovation in this field, enabling the creation of next-generation materials with tailored functionalities.
Q & A
Q. What statistical approaches are recommended for analyzing discrepancies in synthetic yield data across literature sources?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
